1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE
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Overview
Description
1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a fluorinated phenyl group, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the acylation of piperazine with thiophene-2-carbonyl chloride, followed by the introduction of the 2-fluoro-phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated phenyl group and thiophene ring make it a useful tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets. The fluorinated phenyl group and thiophene ring can interact with enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
- (2-Bromo-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
- (2-Methyl-phenyl)-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-methanone
Uniqueness
Compared to similar compounds, 1-(2-FLUOROBENZOYL)-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H15FN2O2S |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-5-2-1-4-12(13)15(20)18-7-9-19(10-8-18)16(21)14-6-3-11-22-14/h1-6,11H,7-10H2 |
InChI Key |
RYWVLNVOKPGIFX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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